molecular formula C12H13IO4 B3268007 Dimethyl (3-iodobenzyl)malonate CAS No. 474010-13-4

Dimethyl (3-iodobenzyl)malonate

Cat. No.: B3268007
CAS No.: 474010-13-4
M. Wt: 348.13 g/mol
InChI Key: CGYOKZXTVNNAET-UHFFFAOYSA-N
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Description

Dimethyl (3-iodobenzyl)malonate is an organic compound with the molecular formula C12H13IO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-iodobenzyl group and two methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-iodobenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-iodobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted malonates with various functional groups.

    Hydrogenation: Reduced alcohol derivatives.

    Condensation Reactions: Substituted alkenes and dienes

Scientific Research Applications

Dimethyl (3-iodobenzyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-iodobenzyl)malonate in chemical reactions typically involves the activation of the methylene group by the ester groups, making it more susceptible to nucleophilic attack. The iodine atom also serves as a good leaving group, facilitating substitution reactions. In condensation reactions, the compound forms enolates that react with electrophiles to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Methyl (3-iodobenzyl)malonate

Uniqueness

Dimethyl (3-iodobenzyl)malonate is unique due to the presence of the 3-iodobenzyl group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the iodine atom can be selectively replaced or utilized in further transformations .

Conclusion

This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions, making it a valuable tool for researchers in multiple fields.

Properties

IUPAC Name

dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYOKZXTVNNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228693
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474010-13-4
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474010-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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